6-Fluoro-2-imino-2H-1-benzopyran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-imino-2H-1-benzopyran-3-carboxamide is a chemical compound that belongs to the class of 2-imino-2H-1-benzopyrans. These compounds are known for their versatile applications in heterocyclic synthesis and their potential pharmacological properties . The presence of a fluorine atom at the 6th position and an imino group at the 2nd position of the benzopyran ring makes this compound unique and potentially useful in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 6-Fluoro-2-imino-2H-1-benzopyran-3-carboxamide involves several steps. One common method starts with the preparation of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, which is then converted to the desired compound through a series of reactions involving nucleophilic substitution and cyclization . The reaction conditions typically involve mild temperatures and the use of readily available reagents, making the process efficient and cost-effective .
Analyse Chemischer Reaktionen
6-Fluoro-2-imino-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-imino-2H-1-benzopyran-3-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-imino-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The imino group and the fluorine atom play crucial roles in its binding affinity and reactivity with biological molecules. The compound can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-2-imino-2H-1-benzopyran-3-carboxamide can be compared with other similar compounds, such as:
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound shares a similar benzopyran backbone but lacks the imino group, making it less reactive in certain chemical reactions.
2-Imino-3-(1H-benzoimidazol-2-yl)-2H-1-benzopyran: This compound has a benzoimidazole moiety instead of the carboxamide group, leading to different pharmacological properties and applications.
The unique combination of the fluorine atom and the imino group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
919092-01-6 |
---|---|
Molekularformel |
C10H7FN2O2 |
Molekulargewicht |
206.17 g/mol |
IUPAC-Name |
6-fluoro-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C10H7FN2O2/c11-6-1-2-8-5(3-6)4-7(9(12)14)10(13)15-8/h1-4,13H,(H2,12,14) |
InChI-Schlüssel |
JJTNAJBKYVRGLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C=C(C(=N)O2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.